5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-fluorobenzyl mercaptan with 2-methoxyphenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of inflammatory markers and apoptosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: A compound with similar fluorophenyl structure but different functional groups.
Triazole-pyrimidine hybrids: Compounds with similar triazole core but different substituents.
Uniqueness
5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific combination of fluorophenyl and methoxyphenyl groups attached to the triazole ring. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H15FN4OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4OS/c1-22-14-9-5-3-7-12(14)15-19-20-16(21(15)18)23-10-11-6-2-4-8-13(11)17/h2-9H,10,18H2,1H3 |
InChI Key |
CNYRQYRKJVGNFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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